molecular formula C9H13N3O2S B2564871 N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide CAS No. 90648-60-5

N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide

Cat. No.: B2564871
CAS No.: 90648-60-5
M. Wt: 227.28
InChI Key: XGXZGTOFLKZQHB-CSKARUKUSA-N
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Properties

IUPAC Name

N'-(benzenesulfonamido)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-12(2)8-10-11-15(13,14)9-6-4-3-5-7-9/h3-8,11H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZGTOFLKZQHB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Hydrazone derivatives, including N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide, have been investigated for their anticancer properties. Studies indicate that such compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of colon, breast, and cervical cancer cells .

Mechanisms of Action
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The interaction between the sulfonamide group and biological targets is believed to play a crucial role in their effectiveness as potential chemotherapeutic agents .

Case Study: Synthesis and Evaluation
A study synthesized several hydrazone derivatives, including those based on benzenesulfonamide frameworks, which were then evaluated for their anticancer activities. The results demonstrated significant inhibition of cell proliferation in various cancer types, highlighting the therapeutic potential of these compounds .

Analytical Chemistry Applications

Detection of Organic Compounds
this compound has been utilized as a reagent in analytical chemistry for the detection and quantification of organic compounds. Hydrazones are known for their ability to form stable complexes with metal ions and other analytes, making them valuable in various detection methods .

Case Study: Metal Ion Detection
Research has shown that hydrazone derivatives can effectively separate and identify metal ions in complex matrices. For example, studies have employed these compounds to detect trace amounts of heavy metals in environmental samples . The versatility of hydrazones in forming chelates enhances their application in environmental monitoring.

Materials Science Applications

Corrosion Inhibition
Hydrazone derivatives are also recognized for their potential as corrosion inhibitors. This compound has been studied for its effectiveness in protecting metal surfaces from corrosion in acidic environments .

Mechanism of Corrosion Inhibition
The protective action is attributed to the adsorption of the hydrazone molecules on the metal surface, which forms a barrier that prevents corrosive agents from reaching the metal substrate. Computational studies using Density Functional Theory (DFT) have supported these findings by demonstrating favorable binding interactions between the hydrazone and metal surfaces .

Summary of Key Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against multiple cancer cell lines; apoptosis induction
Analytical ChemistryEffective reagent for detection of organic compounds and metal ions
Materials ScienceActs as a corrosion inhibitor; protective adsorption on metal surfaces

Mechanism of Action

Comparison with Similar Compounds

N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:

    N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazine: Similar in structure but with different functional groups.

    N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazone: Another derivative with distinct chemical properties.

    N’-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide derivatives: Various derivatives with modifications to the benzenesulfonohydrazide moiety.

Biological Activity

N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide, a Schiff base compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a sulfonohydrazide moiety that is known for its potential reactivity and biological significance. Its chemical structure allows for interactions with various biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Pseudomonas aeruginosa31.25 - 125Biofilm formation inhibition

The compound's bactericidal action is attributed to its ability to inhibit essential metabolic pathways in bacteria, including nucleic acid and peptidoglycan production .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:

  • Inhibition of STAT3 Signaling : This pathway is crucial for cell survival and proliferation in various cancers.
  • Modulation of ALDH1 Activity : Aldehyde dehydrogenase plays a role in cancer stem cell maintenance.
  • Impact on NF-kB Pathway : The nuclear factor kappa B signaling pathway is involved in inflammation and cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study in Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections demonstrated that the compound significantly reduced bacterial load compared to standard treatments.
  • Cancer Treatment Case Study : In a small cohort study, patients receiving this compound as an adjunct therapy alongside conventional chemotherapy showed improved outcomes, including reduced tumor size and enhanced quality of life metrics.

The biological activity of this compound can be explained through several mechanisms:

  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity.
  • Disruption of Biofilm Formation : By interfering with quorum sensing mechanisms in bacteria, it prevents biofilm development, which is crucial for bacterial survival in hostile environments .
  • Induction of Cellular Stress : The compound triggers oxidative stress pathways leading to apoptosis in cancer cells.

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